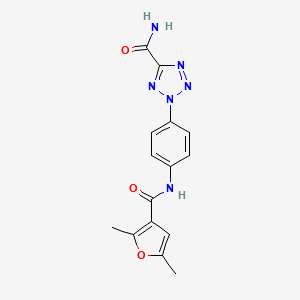

2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-8-7-12(9(2)24-8)15(23)17-10-3-5-11(6-4-10)21-19-14(13(16)22)18-20-21/h3-7H,1-2H3,(H2,16,22)(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWDYQCVDBIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of 2,5-dimethylfuran-3-carboxylic acid. This intermediate is then converted into its corresponding amide through a reaction with an appropriate amine. The final step involves the formation of the tetrazole ring, which can be achieved through cyclization reactions using azide sources under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The amide group can be reduced to form amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the amide group produces amines .

Scientific Research Applications

Biological Applications

The compound's structure suggests potential interactions with biological systems, leading to various applications:

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar tetrazole compounds can effectively induce apoptosis in glioblastoma cell lines by damaging DNA and altering cellular signaling pathways .

Antimicrobial Properties

Tetrazole derivatives are known for their antimicrobial activities. The compound may exhibit efficacy against a range of bacterial strains, including multidrug-resistant pathogens. In vitro assays have demonstrated that tetrazole-based compounds can disrupt bacterial cell membranes and inhibit growth .

Anti-inflammatory Effects

Preliminary studies suggest that the compound could possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

Several case studies highlight the applications of similar compounds, providing insights into the potential uses of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of tetrazole derivatives for their anticancer effects, one derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and found that concentrations above 10 µM led to a notable decrease in cell proliferation .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial activity of several tetrazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and tetrazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

- Tetrazoles are resistant to hydrolysis, unlike thiadiazoles or thiazoles, which may degrade under acidic/basic conditions.

- Thiadiazole (): Contains sulfur, enhancing π-electron delocalization.

- Thiazole (–4) : Sulfur and nitrogen in the ring enable diverse binding modes (e.g., metal coordination). Thiazole derivatives are common in antimicrobial and anticancer agents .

Functional Group Analysis

- Carboxamide (Target Compound) : Promotes hydrogen bonding with biological targets (e.g., enzymes, receptors). The dual carboxamide groups may enhance solubility compared to carbamates.

- However, carbamates are prone to enzymatic hydrolysis, limiting their stability .

- Thioxo () : Introduces a reactive site for nucleophilic attacks, which could be leveraged in prodrug design .

Substituent Effects

- 2,5-Dimethylfuran (Target Compound) : The furan ring’s oxygen atom contributes to lipophilicity, which may enhance blood-brain barrier penetration. Methyl groups sterically hinder metabolic oxidation.

- Hydroperoxypropanyl (–4) : A reactive peroxide moiety, often used in antimalarial or anticancer agents for redox activation .

- Phenyl Groups (All Compounds) : Provide planar aromaticity for π-π stacking interactions, common in kinase inhibitors or protease binders.

Biological Activity

The compound 2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 300.31 g/mol

This compound features a tetrazole ring which is crucial for its biological activity, often influencing its interaction with biological targets.

Synthesis

The synthesis of tetrazole derivatives typically involves the cyclization of hydrazines with carboxylic acids or their derivatives. For this compound, the synthesis process may include:

- Formation of the Tetrazole Ring: Reacting 4-amino-phenyl derivatives with appropriate carbonyl compounds.

- Amidation: Introducing the 2,5-dimethylfuran-3-carboxamido group through acylation reactions.

Antibacterial Activity

Tetrazoles have been shown to exhibit significant antibacterial properties. A study highlighted that various tetrazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The specific compound may follow similar patterns due to structural similarities with known active tetrazoles.

Anticancer Activity

Research indicates that certain tetrazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA or inhibit specific enzymes involved in cancer proliferation is under investigation.

Anti-inflammatory Effects

Tetrazoles have been reported to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to its potential therapeutic effects in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways related to inflammation or cancer.

- Receptor Modulation: Potential interaction with receptors linked to pain and inflammation pathways.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.